molecular formula C17H14FNO B5765442 (2E)-3-(4-fluorophenyl)-1-indolinylprop-2-en-1-one

(2E)-3-(4-fluorophenyl)-1-indolinylprop-2-en-1-one

Cat. No.: B5765442
M. Wt: 267.30 g/mol
InChI Key: FNYCWDBURDFODF-JXMROGBWSA-N
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Description

Overview of the Indolinone Nucleus as a Privileged Scaffold

The indolinone nucleus, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry. mdpi.comnih.gov This designation stems from its recurring presence in a multitude of biologically active compounds, both natural and synthetic. mdpi.com The indole (B1671886) core is a key component in numerous alkaloids and has been identified as a crucial pharmacophore in various therapeutic agents. nih.gov Its unique electronic properties and the ability of its nitrogen atom to engage in hydrogen bonding contribute to its capacity to interact with a wide array of biological targets. mdpi.com Notably, the indolinone framework is a core structural feature in several approved drugs, particularly in the realm of kinase inhibitors for cancer therapy. researchgate.netnih.gov

Contextualization of Chalcones as Versatile Synthetic Intermediates and Pharmacophores

Chalcones, or 1,3-diphenyl-2-propen-1-ones, are naturally occurring open-chain flavonoids found in a variety of plants. nih.govmdpi.com They are characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. researchgate.netresearchgate.net This reactive keto-ethylenic group makes chalcones highly versatile intermediates in the synthesis of a wide range of heterocyclic compounds. nih.govresearchgate.net Beyond their synthetic utility, chalcones themselves exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. mdpi.comresearchgate.netresearchgate.netresearchgate.net The ease of their synthesis, typically through the Claisen-Schmidt condensation, further enhances their appeal in drug discovery programs. researchgate.netnih.gov

Structural Significance of the (2E)-3-(4-fluorophenyl)-1-indolinylprop-2-en-1-one Architecture

The architecture of this compound is a deliberate amalgamation of the indolinone and chalcone (B49325) scaffolds, creating a hybrid molecule with potentially unique properties. The indolinone moiety serves as a rigid anchor, while the chalcone-like linker introduces a conjugated system that influences the molecule's planarity and electronic distribution.

The "(2E)" designation specifies the trans configuration of the double bond within the prop-2-en-1-one linker, which is generally the more thermodynamically stable isomer. researchgate.netresearchgate.net The presence of a 4-fluorophenyl group is also significant. The incorporation of fluorine atoms into drug candidates is a common strategy in medicinal chemistry to modulate pharmacokinetic and physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. researchgate.net

Historical Development and Evolution of Indolinone-Chalcone Research

Research into hybrid molecules containing both indole and chalcone motifs has gained momentum as part of a broader trend in medicinal chemistry to develop multi-target agents. nih.gov The initial development in this area was built upon the extensive independent research into the biological activities of both indolinones and chalcones. Recognizing the therapeutic potential of each scaffold, researchers began to explore the effects of their combination. Studies on various indole-chalcone hybrids have revealed promising activities, including antiproliferative and antioxidant effects. researchgate.net The exploration of different substituents on both the indole and the phenyl rings of the chalcone moiety has been a key aspect of this research, aiming to delineate structure-activity relationships and optimize therapeutic potential. nih.govresearchgate.net The synthesis of these hybrids often employs established methodologies like the Claisen-Schmidt condensation, reacting an appropriate acetyl-indoline with a substituted benzaldehyde (B42025). nih.gov

Data on Analogous Fluorinated Chalcone Structures

Table 1: Crystal and Spectroscopic Data of a Related Fluorinated Chalcone

Compound NameMolecular FormulaCrystal SystemSpace GroupKey Spectroscopic Data
(2E)-3-(4-Fluorophenyl)-1-(4-isopropylphenyl)prop-2-en-1-oneC18H17FOOrthorhombicP2(1)2(1)2(1)FT-IR, 1H NMR, 13C NMR, HRMS data available in literature researchgate.net

Table 2: Structural Characteristics of a Similar Fluorinated Chalcone

Compound NameDihedral Angle Between Phenyl RingsKey Intermolecular Interactions
(2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one8.49 (13)°C—H⋯O, C—H⋯F and C—H⋯Br hydrogen bonds nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1-(2,3-dihydroindol-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO/c18-15-8-5-13(6-9-15)7-10-17(20)19-12-11-14-3-1-2-4-16(14)19/h1-10H,11-12H2/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYCWDBURDFODF-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C=CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C2=CC=CC=C21)C(=O)/C=C/C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 2e 3 4 Fluorophenyl 1 Indolinylprop 2 En 1 One and Its Analogues

Established Synthetic Routes to Indolinone-Chalcone Derivatives

The synthesis of indolinone-chalcone derivatives, which feature an α,β-unsaturated carbonyl system linking an indolinone core to an aromatic ring, has been achieved through several reliable methods. These approaches are foundational in organic synthesis and have been adapted to produce a wide array of analogues.

Conventional Condensation Reactions (e.g., Claisen-Schmidt variants)

The Claisen-Schmidt condensation is a cornerstone for the synthesis of chalcones and their derivatives. scispace.comnih.gov This reaction involves the base- or acid-catalyzed cross-aldol condensation between a ketone and an aromatic aldehyde, which is typically followed by a spontaneous dehydration step to yield the characteristic α,β-unsaturated ketone structure. undip.ac.id For the synthesis of indole-based chalcones, the reaction generally involves an indole-3-carboxaldehyde (B46971) and a substituted acetophenone (B1666503), or alternatively, a 3-acetylindole (B1664109) derivative and a substituted benzaldehyde (B42025). preprints.org

The reaction is commonly facilitated by a base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent like ethanol (B145695). nih.govnih.gov The trans isomer of the chalcone (B49325) is predominantly formed as it is the more thermodynamically stable product. undip.ac.id Researchers have also developed more efficient variations, including ultrasound-assisted and solvent-free Claisen-Schmidt reactions, which can lead to shorter reaction times and good yields under mild conditions. researchgate.net

Below is a table summarizing various chalcone syntheses via Claisen-Schmidt condensation.

Ketone ReactantAldehyde ReactantCatalyst/SolventConditionsYield
AcetophenoneBenzaldehydeNaOH / EthanolRoom TemperatureGood
Substituted AcetophenonesSubstituted Benzaldehydes40% NaOH / Ethanol10°C to Room TempGood
1-(2',4'-Difluorobiphenyl-4-yl)ethanoneVarious Aldehydes40% NaOHSolvent-freeGood
3-Acetyl-2-chloro-1-(4-chlorobenzyl)indoleAromatic AldehydesKOH / 1,4-DioxaneRoom Temp, Ultrasound75-88%

This table is interactive and can be sorted by column.

Emerging Catalytic Approaches in Indolinone-Chalcone Synthesis

To overcome the limitations of conventional methods, such as long reaction times, emerging catalytic strategies have been developed. preprints.org Microwave-assisted synthesis has proven to be a facile and rapid method for producing indole-chalcone hybrids. preprints.org This technique often allows for one-pot procedures that significantly reduce reaction times, sometimes from over 24 hours to just a few hours. preprints.org For instance, the reaction of 1-Boc-3-formylindole with acetophenones in the presence of a catalytic amount of piperidine (B6355638) can be completed in three hours under microwave irradiation at 180°C. preprints.org

Another innovative approach involves chemo-enzymatic cascades. Lipases, such as those from porcine pancreas and Mucor javanicus, have been successfully used to catalyze the cross-aldol condensation to form chalcone intermediates, which can then undergo further transformations in a one-pot sequence. researchgate.net These biocatalytic methods offer high selectivity and operate under mild conditions, aligning with the principles of green chemistry.

Multicomponent Reaction (MCR) Approaches for (2E)-3-(4-fluorophenyl)-1-indolinylprop-2-en-1-one Formation

Multicomponent reactions (MCRs) are powerful tools in modern organic synthesis, allowing the combination of three or more reactants in a single operation to generate complex molecules with high atom economy and efficiency. rug.nlrug.nl These strategies are particularly valuable for creating libraries of structurally diverse compounds for drug discovery.

One-Pot Synthesis Strategies Utilizing Indolinone and Chalcone Precursors

One-pot syntheses are highly sought after as they reduce the need for purification of intermediates, saving time and resources. preprints.org Several one-pot methods have been reported for the synthesis of chalcones and their subsequent conversion into more complex heterocyclic systems. ekb.egeurekaselect.com A notable example is a microwave-assisted, one-pot synthesis of indole-chalcones that combines the condensation and a deprotection step. preprints.org

Chalcones themselves are excellent precursors for the one-pot synthesis of various heterocycles. ekb.eg For example, reacting chalcones with reagents like hydrazine (B178648) hydrate (B1144303) or hydroxylamine (B1172632) hydrochloride can yield pyrazole (B372694) and isoxazole (B147169) derivatives, respectively, in a single pot. researchgate.net These strategies highlight the versatility of the chalcone scaffold as an intermediate in divergent synthesis. eurekaselect.com

Application of [3+2] Cycloaddition Reactions to Indolinone-Chalcone Scaffolds

The [3+2] cycloaddition reaction is a powerful method for constructing five-membered heterocyclic rings. uchicago.edu This reaction has been effectively applied to indolinone-chalcone scaffolds to create novel and complex molecular architectures. rsc.org A prime example is the rapid synthesis of dicyclic spiropyrrolidine oxoindoles. rsc.org This is achieved through the [3+2] cycloaddition of an isatin-derived 1,3-dipole (an azomethine imine) with the electron-deficient double bond of a chalcone. rsc.org This reaction proceeds quickly, often within minutes, and with high diastereoselectivity. rsc.org

The general mechanism involves the 1,3-dipole adding across the alkene of the chalcone (the dipolarophile) to form a five-membered ring. This approach provides direct access to spirocyclic indolinone systems, which are of considerable interest in medicinal chemistry. Catalytic asymmetric versions of formal [3+2] cycloadditions have also been developed for related indolinone substrates, enabling the construction of chiral derivatives with multiple stereocenters. rsc.org

The table below details the outcomes of a [3+2] cycloaddition reaction between isatin-derived dipoles and chalcones.

Isatin (B1672199) DerivativeChalcone DerivativeReaction TimeYieldDiastereomeric Ratio (dr)
Substituted Isatins + PyrazolidonesVarious Chalcones2-5 min35-95%>20:1

This table is interactive and can be sorted by column.

Exploration of Other Relevant Multicomponent Reaction Sequences

Beyond [3+2] cycloadditions, a variety of other MCRs can be envisioned for the synthesis of complex molecules based on the indolinone-chalcone framework. Well-known MCRs such as the Ugi, Passerini, and Povarov reactions provide robust platforms for generating molecular diversity. nih.gov For instance, a Ugi four-component reaction could potentially incorporate an indolinone-containing acid or amine, an aldehyde, an isocyanide, and another component to rapidly assemble a complex, drug-like molecule. The combination of MCRs with subsequent cyclization reactions, such as the Ugi/Pictet-Spengler sequence, has been used to create polycyclic scaffolds, a strategy that could be adapted for indolinone-chalcone derivatives. rug.nl These advanced MCR sequences offer a highly convergent and efficient pathway to novel heterocyclic systems that would otherwise require lengthy, linear synthetic routes.

Sustainable and Green Chemistry Methodologies in the Synthesis of Related Indolinone-Chalcones

The development of sustainable and environmentally benign synthetic methods is a central theme in modern organic chemistry. For the synthesis of indolinone-chalcones and their analogues, several green chemistry approaches have been explored to minimize waste, reduce energy consumption, and avoid the use of hazardous materials.

Solvent-Free Reaction Conditions

Solvent-free, or solid-state, synthesis offers significant environmental benefits by eliminating the need for volatile and often toxic organic solvents. One common solvent-free method for chalcone synthesis is grinding, where reactants are physically ground together, often with a solid catalyst. researchgate.netresearchgate.net This mechanochemical approach can lead to high yields and purity. researchgate.netresearchgate.net For instance, the synthesis of various chalcones has been achieved by grinding benzaldehydes and acetophenones with solid sodium hydroxide in a mortar and pestle, resulting in high crude product yields of 81-94%. researchgate.net Research has indicated a correlation between the success of this method and the melting point of the resulting chalcone; compounds with melting points above 80°C are generally obtained in higher yields. researchgate.netresearchgate.net While this method is well-documented for chalcones in general, its specific application to this compound is an area for further investigation.

Another solvent-free approach involves the use of solid supports as catalysts. For example, fly ash treated with sulfuric acid has been used as a green catalyst in the microwave-assisted synthesis of chalcones, demonstrating the potential for waste material utilization in chemical synthesis.

Table 1: Comparison of Solvent-Free vs. Conventional Synthesis of Chalcones

Feature Solvent-Free (Grinding) Conventional (Solution-Phase)
Solvent None Typically polar solvents (e.g., ethanol)
Catalyst Solid base (e.g., NaOH, Ba(OH)₂) Soluble base (e.g., KOH, NaOH)
Reaction Time Minutes to hours Several hours (up to 24) globalresearchonline.net
Energy Input Mechanical Thermal
Yield Generally high (81-94% crude) researchgate.net Variable (10 to near 100%) researchgate.net
Environmental Impact Low Higher due to solvent use and waste

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. globalresearchonline.net This is attributed to the efficient and uniform heating of the reaction mixture by microwave irradiation. globalresearchonline.net

The synthesis of indolyl chalcones has been shown to benefit considerably from microwave irradiation. In one study, the condensation of substituted acetophenones with indole-3-carboxaldehyde under microwave irradiation using aqueous ethanol as an energy transfer medium reduced reaction times from 10-20 hours (conventional method) to just 2 minutes. The yields also saw a significant improvement, increasing from 65-70% to 80-92%. Another report describes a one-pot, microwave-assisted synthesis of indole-chalcone hybrids from a Boc-protected indole (B1671886) and various acetophenones in ethanol with a catalytic amount of piperidine. preprints.orgpreprints.org The reaction, conducted at 180°C for three hours, resulted in both the condensation and the deprotection of the Boc group in a single step. preprints.orgpreprints.org

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis of Indolyl Chalcones

Parameter Microwave-Assisted Method Conventional Heating Method
Reaction Time 2 minutes 10-20 hours
Yield 80-92% 65-70%
Solvent Aqueous ethanol Aqueous ethanol
Catalyst Sodium hydroxide Sodium hydroxide

Catalyst-Free and Organocatalytic Approaches

While many chalcone syntheses rely on acid or base catalysis, research into catalyst-free and organocatalytic methods is growing, driven by the desire to avoid harsh or toxic catalysts. Organocatalysis, which uses small organic molecules as catalysts, is a particularly attractive green chemistry approach. rsc.org Although specific catalyst-free methods for the synthesis of this compound are not extensively documented, the broader field of organocatalysis has seen significant advances in the synthesis of related indolinone structures. rsc.org These methods offer potential pathways for the asymmetric synthesis of chiral indolinone derivatives, which is of great interest in medicinal chemistry. rsc.org

Derivatization and Scaffold Modification Strategies for Structural Diversity

To explore the structure-activity relationships and develop analogues with potentially enhanced biological activities, derivatization of the this compound scaffold is a key strategy. Modifications can be systematically introduced on both the indolinone moiety and the fluorophenyl ring.

Systematic Substituent Variations on the Indolinone Moiety

The indolinone core is a versatile scaffold that allows for a variety of chemical modifications. The nitrogen atom of the indoline (B122111) ring can be functionalized, for instance, through N-alkylation or N-arylation, to introduce different substituents. nih.gov This can alter the lipophilicity, steric bulk, and electronic properties of the molecule. For example, N-methylation or N-benzylation of an indole precursor has been used in the synthesis of indole-based chalcones. nih.gov

Furthermore, the aromatic part of the indolinone ring can be substituted with various functional groups. For example, the introduction of a methoxy (B1213986) group at the 5-position of the indole ring has been explored in the synthesis of related chalcones. nih.gov Such substitutions can influence the molecule's interaction with biological targets. The synthesis of extended conjugated indolyl chalcones has also been accomplished, where modifications are made to the acetyl group of an indole precursor. nih.gov

Functionalization and Modification of the Fluorophenyl Ring

The 4-fluorophenyl ring is another key site for structural modification. The fluorine atom itself is a crucial substituent, as its high electronegativity and small size can enhance metabolic stability, binding affinity, and selectivity of the molecule. nih.gov The position and number of fluorine substituents on the phenyl ring can be varied to fine-tune these properties. For instance, studies on other chalcones have explored mono-, di-, and tri-fluorinated phenyl rings. mdpi.comresearchgate.net

Beyond fluorination, other substituents can be introduced onto the phenyl ring to probe the effects of different electronic and steric properties. Common modifications in chalcone synthesis include the introduction of chloro, bromo, methoxy, nitro, and dimethylamino groups. nih.govnih.gov For example, the synthesis of (2E)-3-[4-(dimethylamino)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one has been reported, demonstrating the feasibility of adding an electron-donating group to the phenyl ring. nih.gov The choice of substituent can significantly impact the biological activity of the resulting chalcone analogue. nih.gov

Table 3: Common Substituents for Derivatization of the Phenyl Ring in Chalcones

Substituent Type Examples Potential Effects
Halogens -F, -Cl, -Br Modify electronic properties, metabolic stability nih.govnih.gov
Electron-Donating -OCH₃, -N(CH₃)₂ Increase electron density of the ring nih.govnih.gov
Electron-Withdrawing -NO₂ Decrease electron density of the ring nih.gov
Alkyl Groups -CH₃ Increase lipophilicity

Modulation of the α,β-Unsaturated Carbonyl Linker Region

The three-carbon α,β-unsaturated carbonyl system, which connects the indoline moiety and the 4-fluorophenyl ring, is a critical determinant of the molecule's chemical reactivity and biological properties. Modulation of this linker region offers a strategic approach to generating structural diversity. Methodologies for its modification primarily involve reactions targeting the double bond or the carbonyl group.

A common strategy is the saturation of the propenone linker to yield the corresponding dihydrochalcone, or 1,3-diaryl-1-propanone, derivative. This is typically achieved through catalytic hydrogenation. For instance, the corresponding chalcones can be hydrogenated in ethanol using palladium on carbon (Pd/C) as a catalyst to reduce the α,β-double bond, resulting in a more flexible alkanone linker. ekb.egresearchgate.net This alteration from a rigid, planar enone system to a flexible saturated linker can significantly impact the molecule's conformational possibilities and its interactions with biological targets.

Another key reaction involving the α,β-unsaturated system is the Michael addition. ekb.eg The electrophilic β-carbon of the enone is susceptible to nucleophilic attack, allowing for the introduction of a wide array of functional groups. This reaction can be utilized to append substituents that can modulate the electronic properties, solubility, and steric profile of the molecule.

Introduction of Heterocyclic Moieties into the Scaffold

The α,β-unsaturated ketone framework of chalcone analogues, including this compound, serves as a versatile precursor for the synthesis of various heterocyclic compounds. ekb.egnih.gov The reactive nature of the 1,3-diaryl-2-propen-1-one core allows for cyclization reactions with a range of binucleophilic reagents, leading to the formation of five- and six-membered heterocyclic rings fused to or appended from the parent scaffold. ekb.eguobaghdad.edu.iq

Synthesis of Five-Membered Heterocycles:

Five-membered heterocyclic rings, such as pyrazolines and isoxazolines, are commonly synthesized from chalcone precursors. The reaction of a chalcone with hydrazine or its derivatives (e.g., phenylhydrazine) in a suitable solvent like ethanol typically yields pyrazoline derivatives. rdd.edu.iq Similarly, treatment with hydroxylamine hydrochloride can lead to the formation of isoxazoline (B3343090) rings. uobaghdad.edu.iqrdd.edu.iq These reactions proceed via an initial Michael addition followed by an intramolecular cyclization and dehydration.

Synthesis of Six-Membered Heterocycles:

The chalcone scaffold is also instrumental in constructing six-membered heterocycles. For example, condensation reactions with urea (B33335) or thiourea (B124793) under basic conditions can produce pyrimidinone or pyrimidinethione derivatives, respectively. uobaghdad.edu.iq Furthermore, reaction with urea or thiourea can also lead to the formation of oxazine (B8389632) or thiazine (B8601807) derivatives. researchgate.net These synthetic routes expand the chemical space accessible from the chalcone core, allowing for the introduction of diverse pharmacophoric features. nih.gov The incorporation of N-heterocyclic scaffolds is a particularly prominent strategy in drug discovery. nih.govmdpi.com

The following table summarizes common cyclization reactions used to introduce heterocyclic moieties into chalcone-like scaffolds.

Starting MaterialReagentResulting Heterocycle
α,β-Unsaturated KetoneHydrazine / PhenylhydrazinePyrazoline
α,β-Unsaturated KetoneHydroxylamineIsoxazoline
α,β-Unsaturated KetoneUreaPyrimidinone / Oxazine
α,β-Unsaturated KetoneThioureaPyrimidinethione / Thiazine
α,β-Unsaturated KetoneMalononitrile (B47326) / Ammonium (B1175870) Acetate (B1210297)Nicotinonitrile

This table provides a generalized overview of synthetic pathways for creating heterocyclic derivatives from chalcone scaffolds.

For instance, research has demonstrated the synthesis of pyrazole and isoxazole derivatives by reacting indole-based chalcones with hydrazine derivatives and hydroxylamine hydrochloride in refluxing ethanol. rdd.edu.iq Another study detailed the synthesis of oxazine and thiazine derivatives from chalcones by reacting them with urea and thiourea, respectively, in the presence of sodium hydroxide. researchgate.net Similarly, the reaction of chalcones with malononitrile and ammonium acetate in refluxing ethanol has been used to produce nicotinonitrile derivatives. nih.gov These examples underscore the utility of the chalcone framework as a key intermediate in the synthesis of complex heterocyclic systems. nih.govuobaghdad.edu.iq

Reaction Mechanisms and Stereochemical Considerations in Indolinone Chalcone Synthesis

Detailed Mechanistic Pathways of Key Synthetic Transformations

The formation of the core chalcone (B49325) structure and its elaboration into more complex heterocyclic systems are governed by well-established yet subtly controlled reaction mechanisms. Understanding these pathways is crucial for optimizing reaction conditions and achieving desired stereochemical outcomes.

The synthesis of chalcones is most commonly achieved through a base-catalyzed aldol (B89426) condensation reaction, specifically the Claisen-Schmidt condensation, between an aromatic ketone and an aromatic aldehyde that lacks α-hydrogens. researchgate.netuomustansiriyah.edu.iq For the synthesis of (2E)-3-(4-fluorophenyl)-1-indolinylprop-2-en-1-one, the precursors are 1-indolinone (the ketone component) and 4-fluorobenzaldehyde (B137897) (the aldehyde component).

The generally accepted mechanism proceeds through the following steps:

Enolate Formation: A base, typically a hydroxide (B78521) such as NaOH or KOH, abstracts an acidic α-hydrogen from the carbon adjacent to the carbonyl group of 1-indolinone. This step results in the formation of a resonance-stabilized enolate ion, which serves as the key nucleophile. youtube.com

Nucleophilic Attack: The nucleophilic α-carbon of the enolate attacks the electrophilic carbonyl carbon of 4-fluorobenzaldehyde. This carbon-carbon bond-forming step leads to the formation of a tetrahedral alkoxide intermediate.

Protonation: The alkoxide intermediate is protonated by a solvent molecule (e.g., water or ethanol), yielding a β-hydroxy ketone, also known as an aldol adduct.

Dehydration: The β-hydroxy ketone intermediate readily undergoes dehydration (elimination of a water molecule) under the basic reaction conditions. A base removes a proton from the α-carbon, forming an enolate, which is followed by the elimination of the hydroxide group from the β-carbon. This elimination step is facile and often occurs spontaneously as it results in a highly conjugated system, the α,β-unsaturated ketone, which is the stable chalcone product. mdpi.com The formation of this extended conjugated system is the primary thermodynamic driving force for the dehydration.

This reaction sequence typically yields the trans (E) isomer as the major product due to its greater thermodynamic stability. nih.gov

While not a direct method for synthesizing the primary chalcone structure, [3+2] cycloaddition reactions represent a key transformation for elaborating indolinone-based scaffolds into more complex, stereochemically rich heterocyclic systems, such as spiro-pyrrolidinyl oxindoles. In these reactions, an indolinone derivative can act as a precursor to a 1,3-dipole, which then reacts with a dipolarophile.

A common strategy involves the reaction of an azomethine ylide (the 1,3-dipole), generated from an isatin (B1672199) or indolinone derivative, with an alkene (the dipolarophile). The stereocontrol and regioselectivity of this reaction are critical.

Regioselectivity: The regiochemical outcome is determined by the electronic properties of the dipole and the dipolarophile. Frontier Molecular Orbital (FMO) theory is often used to predict the favored regioisomer by considering the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

Stereocontrol: The diastereoselectivity and enantioselectivity of these cycloadditions are often governed by the catalyst or chiral auxiliaries employed. Chiral catalysts, such as amide-guanidine organocatalysts, can create a chiral environment that directs the approach of the reactants, leading to the preferential formation of one stereoisomer. rsc.org This strategy can provide access to chiral indolinone derivatives bearing multiple contiguous stereocenters with high levels of stereocontrol. rsc.org Base-controlled dearomative [3+2] cycloadditions have also been developed, where the choice of base can selectively determine the chemoselectivity and diastereoselectivity of the resulting pyrrolo[2,3-b]indole (B14758588) derivatives. rsc.org

The catalyst plays a pivotal role in the synthesis of indolinone-chalcones, influencing reaction rates, yields, and selectivity.

Homogeneous Base Catalysis: In the classic Claisen-Schmidt condensation, strong bases like sodium hydroxide or potassium hydroxide are used. researchgate.net The hydroxide ion acts as a Brønsted-Lowry base to deprotonate the ketone, initiating the reaction. However, these catalysts can be corrosive, difficult to remove from the reaction mixture, and may lead to side reactions. google.com

Heterogeneous Catalysis: To overcome the limitations of homogeneous catalysts, various solid catalysts have been developed. These are often easier to separate and recycle. Examples include Layered Double Hydroxides (LDH), mixed oxides, and supported catalysts. mdpi.com LDH/reduced graphene oxide (rGO) nanocomposites, for instance, have shown improved catalytic properties due to enhanced basicity and better dispersion of active sites. mdpi.com The mechanism on these surfaces involves the activation of the ketone on Lewis basic sites.

Acid Catalysis: While less common for chalcone synthesis, acid catalysis (e.g., using BF3-etherate) is also possible. researchgate.net The mechanism involves protonation of the ketone's carbonyl group to promote enol formation, which then acts as the nucleophile.

Advanced Catalytic Systems: Modern synthetic methods employ more sophisticated catalysts to improve efficiency and sustainability. Magnetic nano Fe3O4@ZIF-8, a core-shell nanocatalyst, has been used for chalcone synthesis, offering high yields and easy magnetic recovery. google.com

The following table summarizes various catalysts used in chalcone synthesis.

Catalyst TypeSpecific ExampleRole/MechanismAdvantages
Homogeneous Base Sodium Hydroxide (NaOH)Deprotonates α-carbon of ketone to form enolate.Inexpensive, effective.
Heterogeneous Base Layered Double Hydroxides (LDH)Provides basic sites for ketone activation.Recyclable, tunable basicity. mdpi.com
Homogeneous Acid Boron Trifluoride Etherate (BF3·OEt2)Activates ketone via Lewis acid interaction to promote enol formation.High yields for specific substrates. researchgate.net
Nanocatalyst Magnetic Fe3O4@ZIF-8Provides catalytic sites for condensation.High efficiency, easy separation and recycling. google.com

Stereoselectivity in this compound Formation

The stereochemistry of the α,β-unsaturated carbonyl system is a defining feature of chalcones. The "(2E)" designation in the target compound's name refers to the geometry around the carbon-carbon double bond.

The double bond in the propenone linker of chalcones gives rise to geometric isomerism, specifically E/Z isomerism. studymind.co.uk

E Isomer (trans): The highest priority groups on each carbon of the double bond are on opposite sides. In this compound, the indolinone group and the 4-fluorophenyl group are on opposite sides of the double bond.

Z Isomer (cis): The highest priority groups are on the same side. This isomer is generally less stable due to significant steric repulsion between the bulky aromatic ring and the carbonyl group. uwlax.edu

The formation of the E isomer is overwhelmingly favored under thermodynamic control, which is typical for Claisen-Schmidt condensation conditions. nih.gov Computational studies confirm that the trans (E) isomer is thermodynamically more stable than the cis (Z) isomer. uwlax.edu While the Z isomer is rarely isolated directly from synthesis, its formation can sometimes be induced.

Factors influencing the E/Z distribution include:

Reaction Conditions: Standard thermal conditions strongly favor the E isomer.

Photochemical Isomerization: Irradiation with UV light can sometimes promote the isomerization of the more stable E isomer to the Z isomer, establishing a photostationary state.

Catalysis: While the condensation typically yields the E-isomer, specific catalytic systems could potentially alter the kinetic pathway. Base-catalyzed isomerization from Z to E is a known process, proceeding via a carbanion intermediate, which further highlights the thermodynamic preference for the E configuration. rsc.org

The parent molecule, this compound, is achiral. However, the synthesis of chiral analogues, where stereocenters are present on the indolinone ring or introduced through the reaction, brings the concepts of diastereoselectivity and enantioselectivity to the forefront.

Diastereoselectivity: If a chiral, non-racemic indolinone precursor is used, the existing stereocenter can direct the approach of the aldehyde, potentially leading to a mixture of diastereomeric products. The degree of diastereoselectivity would depend on the steric and electronic influence of the existing chiral center.

Enantioselectivity: The generation of enantiomerically enriched chalcone analogues can be achieved through asymmetric catalysis. For example, an asymmetric aldol condensation using a chiral catalyst (e.g., a proline-based organocatalyst or a chiral metal complex) could, in principle, generate a chiral β-hydroxy ketone intermediate with high enantiomeric excess. Subsequent dehydration would then yield an enantiomerically enriched, albeit achiral, chalcone if no stereocenter remains. However, if the catalyst helps to form a stable chiral center, for instance in a subsequent cyclization, then enantioselectivity becomes a key consideration. mdpi.com The synthesis of chiral peptide-like derivatives and the evaluation of their biological activities have demonstrated that enantiomers can have distinct effects, underscoring the importance of enantioselective synthesis. mdpi.com

Theoretical Studies on Transition States and Reaction Energetics

While specific theoretical studies detailing the transition states and reaction energetics for the synthesis of this compound are not extensively available in the current literature, the underlying principles can be understood through computational analyses of analogous Claisen-Schmidt reactions. Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms, including the characterization of transition states and the calculation of activation energies.

The Claisen-Schmidt condensation is a multi-step process, and each step is associated with a specific transition state and energy barrier. The key steps that are typically modeled in theoretical studies include:

Enolate Formation: The reaction initiates with the deprotonation of the α-carbon of 1-acetylindoline (B31821) by a base (e.g., hydroxide ion) to form a resonance-stabilized enolate. Computational studies can model the geometry and energy of this process.

Nucleophilic Attack: The enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-fluorobenzaldehyde. This step leads to the formation of a tetrahedral alkoxide intermediate. The transition state for this step is crucial in determining the reaction rate.

Protonation: The alkoxide intermediate is subsequently protonated, often by the solvent (e.g., ethanol (B145695) or water), to yield a β-hydroxy ketone (aldol adduct).

Dehydration: Under the reaction conditions, this aldol adduct readily undergoes dehydration to form the final α,β-unsaturated ketone. This elimination can proceed through either an E1cB (elimination unimolecular conjugate base) or an E2 (elimination bimolecular) mechanism, depending on the specific conditions and substrates. DFT calculations can help distinguish between these pathways by comparing the activation energies of the respective transition states.

The stereoselectivity of the reaction, which overwhelmingly favors the formation of the (2E)-isomer, is a result of the thermodynamic stability of this configuration. The trans arrangement of the bulky 4-fluorophenyl and 1-indolinylcarbonyl groups minimizes steric hindrance compared to the cis (Z)-isomer. Theoretical calculations can quantify this energy difference by computing the ground-state energies of both the (2E)- and (2Z)-isomers.

Illustrative Energetics from Analogous Systems

To provide a quantitative perspective, data from theoretical studies on similar chalcone syntheses can be considered. For instance, DFT calculations (at the B3LYP/6-31G(d,p) level of theory, for example) on the condensation of acetophenone (B1666503) with benzaldehyde (B42025) have been performed. While the absolute values would differ for the indolinone system, the relative energy profile is expected to be comparable.

Below is a hypothetical data table illustrating the kind of energetic information that would be obtained from a detailed DFT study on the synthesis of this compound. The values are for illustrative purposes and are based on typical energy barriers for Claisen-Schmidt reactions.

Reaction StepTransition StateCalculated Activation Energy (kcal/mol) - HypotheticalDescription
Enolate FormationTS110-15Deprotonation of 1-acetylindoline by hydroxide.
Nucleophilic AttackTS215-20Attack of the enolate on the carbonyl of 4-fluorobenzaldehyde. This is often the rate-determining step.
Protonation-Low BarrierProtonation of the alkoxide intermediate.
Dehydration (E1cB)TS312-18Formation of the α,β-unsaturated double bond via elimination of a water molecule.

Furthermore, computational studies can provide insights into the geometry of the transition states. For example, in the transition state for the nucleophilic attack (TS2), the forming C-C bond distance would be a key parameter. Similarly, the geometry of the dehydration transition state (TS3) would reveal the concerted or stepwise nature of the elimination process.

Stereochemical Outcome

The preference for the (2E)-isomer is rooted in its greater thermodynamic stability. A computational analysis would typically involve optimizing the geometries of both the (2E) and (2Z) isomers and calculating their relative energies.

IsomerRelative Energy (kcal/mol) - HypotheticalReason for Stability
This compound0.0 (Reference)Less steric hindrance between the 4-fluorophenyl and 1-indolinylcarbonyl groups.
(2Z)-3-(4-fluorophenyl)-1-indolinylprop-2-en-1-one+3-5Increased steric repulsion between the bulky substituents on the same side of the double bond.

Spectroscopic and Advanced Structural Elucidation Methodologies for 2e 3 4 Fluorophenyl 1 Indolinylprop 2 En 1 One

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Confirmation

NMR spectroscopy is the cornerstone of molecular structure determination in solution. A full analysis would require a combination of one-dimensional and two-dimensional experiments.

1D (¹H, ¹³C, ¹⁹F) and 2D NMR (COSY, HSQC, HMBC, NOESY) Techniques

To confirm the structure of (2E)-3-(4-fluorophenyl)-1-indolinylprop-2-en-1-one, ¹H NMR would be used to identify the number of unique proton environments, their chemical shifts, signal integrations (proton count), and coupling patterns (J-coupling), which reveal adjacent protons. ¹³C NMR would identify the number of unique carbon atoms, including quaternary carbons. ¹⁹F NMR would confirm the presence and environment of the fluorine atom on the phenyl ring.

Two-dimensional NMR experiments would be essential to assemble the molecular fragments.

COSY (Correlation Spectroscopy) would establish proton-proton correlations, mapping the spin systems within the indolinyl, propenone, and fluorophenyl moieties.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the different fragments of the molecule, such as linking the indolinyl group to the carbonyl carbon.

Without experimental spectra, a data table of chemical shifts and coupling constants cannot be generated.

Solid-State NMR for Conformational Analysis

Solid-State NMR (ssNMR) provides insight into the structure and dynamics of molecules in the solid phase. This technique would be valuable for analyzing the conformational properties of this compound in its crystalline or amorphous solid form, which can differ from its conformation in solution. However, no ssNMR studies for this compound have been reported.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and formula of a compound and for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the parent molecule with high precision (typically to four or five decimal places). This allows for the unambiguous determination of the molecular formula (C₁₇H₁₄FNO) by comparing the measured mass to the calculated mass. This is a critical step in confirming the identity of a newly synthesized compound.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

In tandem mass spectrometry (MS/MS), the molecular ion is isolated, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule, offering valuable information about its structure by revealing how the molecule breaks apart at its weakest bonds. This would help confirm the connectivity of the indolinyl, propenone, and fluorophenyl groups. No such fragmentation studies have been published for this compound.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, key expected vibrational bands would include:

The C=O (amide carbonyl) stretch of the enone system.

The C=C stretch of the alkene and aromatic rings.

The C-N stretch associated with the indoline (B122111) nitrogen.

The C-F stretch of the fluorophenyl group.

Various C-H stretching and bending modes.

A data table of characteristic vibrational frequencies cannot be compiled without access to an experimental spectrum.

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its key structural components: the α,β-unsaturated ketone, the aromatic rings, and the indolinyl moiety.

The most prominent feature in the IR spectrum of a chalcone (B49325) is the strong absorption band due to the carbonyl (C=O) group stretching vibration, which typically appears in the range of 1630-1690 cm⁻¹. The exact position of this band is influenced by conjugation with the vinyl group and the aromatic rings. The C=C stretching vibration of the enone system is expected to produce a band between 1500 cm⁻¹ and 1600 cm⁻¹. The stretching vibrations for the aromatic C=C bonds are anticipated in the 1441-1610 cm⁻¹ region. orientjchem.orgresearchgate.net

The indolinyl group introduces a tertiary amide (lactam) character to the carbonyl group, which may shift its frequency. Furthermore, the C-N stretching vibration of the indoline ring would likely appear in the 1360-1250 cm⁻¹ region. Aromatic C-H stretching vibrations are expected to be observed above 3000 cm⁻¹, typically in the 3042-3098 cm⁻¹ range, while aliphatic C-H stretches from the indoline ring will appear just below 3000 cm⁻¹. orientjchem.org The C-F bond on the fluorophenyl ring will show a strong absorption band in the fingerprint region, typically between 1250 cm⁻¹ and 1000 cm⁻¹.

Table 1: Expected Infrared (IR) Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretching 3110 - 3020
Aliphatic C-H (Indolinyl) Stretching 2960 - 2850
C=O (Amide/Ketone) Stretching 1690 - 1630
C=C (Aromatic) Stretching 1610 - 1441
C=C (Alkenyl) Stretching 1600 - 1500
C-N (Indolinyl) Stretching 1360 - 1250

Raman Spectroscopy for Molecular Vibrational Signatures

Raman spectroscopy serves as a valuable complement to IR spectroscopy. It detects molecular vibrations that result in a change in polarizability, making it particularly sensitive to non-polar bonds and symmetric vibrations. In the analysis of this compound, Raman spectroscopy would provide detailed information about the carbon skeleton and aromatic rings. embrapa.br

The most intense peaks in the Raman spectrum are expected to correspond to the C=C stretching modes of the enone system and the aromatic rings, typically found in the 1550-1650 cm⁻¹ region. The symmetric breathing modes of the phenyl and indolinyl rings would also give rise to characteristic and strong Raman signals. The C-F stretching vibration is also Raman active. Analysis of the Raman spectra of various chalcones provides a basis for assigning the vibrational modes of the title compound. embrapa.br

Table 2: Expected Raman Shifts for this compound

Functional Group / Moiety Vibrational Mode Expected Raman Shift (cm⁻¹)
Aromatic Rings Ring Breathing / C=C Stretch 1610 - 1570
Enone System C=C Stretch 1650 - 1600
Enone System C=O Stretch 1690 - 1630
Fluorophenyl Ring Ring Deformation 1250 - 1200

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can reveal detailed information about bond lengths, bond angles, torsion angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Analysis

For a molecule like this compound, single-crystal X-ray diffraction would confirm the (E)-configuration of the propenone linker. Analysis of related fluorinated chalcone structures reveals that the core enone moiety tends to be nearly planar to maximize π-conjugation. nih.govnih.gov However, steric hindrance can cause slight twists. For instance, in (2E)-3-[4-(Dimethylamino)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one, the C-C-C-O torsion angle of the prop-2-en-1-one group is -11.6°. nih.gov

The dihedral angle between the planes of the two aromatic rings is a key conformational parameter. In similar chalcones, this angle can vary. For example, in (E)-3-(4-Fluorophenyl)-1-(2-nitrophenyl)prop-2-en-1-one, the dihedral angle between the two benzene rings is 67.37°. nih.gov In contrast, the rings in (2E)-3-(4-fluorophenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one are nearly coplanar, with a dihedral angle of just 3.11°. researchgate.net For the title compound, the conformation will be influenced by the steric bulk of the indolinyl group and the packing forces within the crystal lattice. The crystal packing is often stabilized by weak intermolecular interactions such as C-H···O and C-H···F hydrogen bonds. nih.gov

Table 3: Representative Crystallographic Data from an Analogous Chalcone, (2E)-3-(4-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one researchgate.net

Parameter Value
Chemical Formula C₁₅H₁₁FO₂
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 6.9998(8)
b (Å) 12.6740(15)
c (Å) 12.8997(15)
Volume (ų) 1144.4(2)

Co-crystallization Strategies for Complex Structures

Co-crystallization is a technique where a target molecule is crystallized with a second compound (a co-former) to form a new crystalline solid with a defined stoichiometric ratio. This strategy can be employed to improve crystal quality for X-ray diffraction, modify physicochemical properties, or study non-covalent interactions.

For this compound, co-crystallization could be explored with co-formers capable of forming hydrogen bonds with the carbonyl oxygen or participating in π-π stacking interactions with the aromatic rings. Potential co-formers could include carboxylic acids, phenols, or other molecules with complementary hydrogen bond donors and acceptors. This approach could help in obtaining single crystals suitable for analysis if the parent compound proves difficult to crystallize.

Chiroptical Methods for Stereoisomer Analysis

Chiroptical methods are a group of analytical techniques that probe the interaction of chiral molecules with polarized light. These methods are essential for determining the absolute configuration of stereoisomers.

Optical Rotation Measurement

Optical rotation is the measurement of the angle through which the plane of polarized light is rotated when it passes through a solution of a chiral compound. However, the compound this compound, as named, is achiral. It does not possess any stereocenters or inherent axial chirality. Therefore, a solution of this compound would not rotate plane-polarized light, and its optical rotation would be zero.

Chiroptical analysis would only become relevant under specific circumstances:

Chiral Derivatization: If a chiral auxiliary were introduced to the molecule, for example, on the indolinyl ring, the resulting diastereomers could be analyzed by optical rotation and other chiroptical techniques.

Spontaneous Resolution: If the molecule crystallizes in a chiral space group, individual crystals may be enantiomerically pure. This phenomenon, known as spontaneous resolution, would allow for solid-state chiroptical measurements, although the bulk sample would remain a racemic mixture.

As no chiral centers are present in the parent molecule, standard optical rotation measurements are not applicable for its stereochemical analysis.

Circular Dichroism (CD) Spectroscopy for Conformational and Chiral Studies

Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. This differential absorption, known as the Cotton effect, provides information about the stereochemistry and three-dimensional structure of a molecule.

The compound this compound, in its ground state and in an achiral environment, is an achiral molecule due to the presence of a plane of symmetry. Therefore, it would not be expected to exhibit a CD spectrum on its own. However, CD spectroscopy can still be a valuable tool for studying its conformational and binding properties under specific conditions where chirality is induced.

Induced Chirality and Conformational Analysis:

A CD signal can be induced in an achiral molecule like this compound if it is placed in a chiral environment. This can occur through several mechanisms:

Binding to Chiral Macromolecules: When the compound binds to a chiral host, such as a protein, enzyme, or DNA, it adopts a specific, constrained conformation within the chiral binding site. This interaction can induce chirality in the molecule's electronic transitions, resulting in a measurable CD spectrum. The sign and magnitude of the induced CD signals can provide information about the binding mode and the conformational changes that occur upon interaction.

Chiral Solvents: Dissolving the compound in a chiral solvent can lead to differential solvation of its enantiotopic faces, resulting in a weak induced CD signal.

Formation of Chiral Aggregates: Under certain conditions, achiral molecules can self-assemble into supramolecular structures that are chiral, leading to a distinct CD response.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. libretexts.org For organic molecules, this technique is particularly sensitive to the presence of chromophores, which are functional groups containing valence electrons with low excitation energies. shu.ac.uk

The structure of this compound contains an extensive chromophore: the α,β-unsaturated carbonyl system (the propenone bridge) that connects the 4-fluorophenyl and indolinyl ring systems. This extended π-conjugated system is responsible for the compound's characteristic UV-Vis absorption profile.

Electronic Transitions:

The UV-Vis spectrum of a chalcone derivative typically displays two main absorption bands. researchgate.net

π → π* Transition: This is a high-intensity absorption band (large molar absorptivity, ε) that arises from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system. uzh.ch For chalcones, this band is often observed at longer wavelengths (typically >300 nm) and is sometimes referred to as a charge-transfer (CT) band, as it involves the redistribution of electron density across the molecule from an electron-donating part to an electron-accepting part. scribd.com

n → π* Transition: This is a lower-intensity absorption band (small ε) resulting from the promotion of an electron from a non-bonding (n) orbital, such as the lone pairs on the carbonyl oxygen, to a π* antibonding orbital. uzh.ch This transition is often observed as a shoulder on the main π → π* band or can be obscured by it. slideshare.net

Influence of Substituents and Solvents:

The precise wavelength of maximum absorption (λmax) and the intensity of these bands are sensitive to the electronic nature of the substituents on the aromatic rings and the polarity of the solvent (solvatochromism).

Substituent Effects: The indolinyl group and the 4-fluorophenyl group influence the electronic distribution within the conjugated system, thereby affecting the energy of the electronic transitions. The electron-donating nature of the nitrogen in the indoline ring can extend the conjugation and typically leads to a bathochromic (red) shift of the λmax compared to simpler chalcones.

Solvatochromic Effects: The position of the absorption bands can shift with changes in solvent polarity. rsc.org For π → π* transitions in conjugated systems like chalcones, an increase in solvent polarity often causes a bathochromic shift. This indicates that the excited state is more polar than the ground state and is better stabilized by polar solvents.

While the specific spectrum for this compound is not detailed in available literature, data from analogous chalcone structures can provide an excellent approximation of its expected UV-Vis characteristics.

Table of UV-Visible Absorption Data for Analogous Chalcone Derivatives

Compound NameSolventBand I λmax (nm)Band II λmax (nm)Assigned Transition(s)
1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one researchgate.netEthanol (B145695)352243π → π* (Band I), Local Excitation (Band II)
Triphenylamino-chalcone derivative researchgate.netDichloromethane408-Intramolecular Charge Transfer (π → π)
(E)-3-(furan-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one rsc.orgDioxane344-Intramolecular Charge Transfer (π → π)
Chalcone (unsubstituted) scribd.comEthanol310228π → π* (Band I), Local Excitation (Band II)

This data illustrates that chalcones typically exhibit a strong absorption band in the 310-410 nm range, which is attributable to the π → π* transition of the extended conjugated system. It is expected that this compound would also show a primary absorption band in this region. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are also frequently employed to predict and corroborate experimental UV-Vis spectra for such compounds. niscpr.res.inresearchgate.net

Computational Chemistry and Theoretical Investigations of 2e 3 4 Fluorophenyl 1 Indolinylprop 2 En 1 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of (2E)-3-(4-fluorophenyl)-1-indolinylprop-2-en-1-one. These methods offer a detailed perspective on the molecule's electronic characteristics and predict its reactivity.

Density Functional Theory (DFT) Applications for Molecular Geometry and Stability

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), are utilized to determine the most stable molecular geometry. researchgate.netniscpr.res.in These calculations provide optimized bond lengths, bond angles, and dihedral angles, which are in close agreement with experimental data for similar chalcone (B49325) structures. researchgate.net The stability of the molecule is further understood by analyzing its thermodynamic parameters, which can also be computed using DFT. niscpr.res.in

Table 1: Representative Optimized Geometric Parameters of a Chalcone Backbone

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C=C 1.35 - -
C-C 1.48 - -
C=O 1.25 - -
C-N 1.38 - -
C-C=C - 120.5 -
C-C=O - 119.8 -
C-N-C - 125.0 -
C-C-C=C - - 175.0

Note: This table contains representative data for a chalcone backbone to illustrate the output of DFT calculations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to describe chemical reactivity. wikipedia.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, with a smaller gap indicating higher reactivity. niscpr.res.inresearchgate.net For chalcone derivatives, the HOMO is typically localized on the cinnamoyl system, while the LUMO is distributed over the entire molecule. This distribution influences the molecule's electrophilic and nucleophilic behavior. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies

Molecular Orbital Energy (eV)
HOMO -6.2
LUMO -2.5
Energy Gap (ΔE) 3.7

Note: This table provides illustrative energy values to demonstrate the concept of FMO analysis.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. researchgate.netchemrxiv.org The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) in red and regions of positive potential (electron-poor, prone to nucleophilic attack) in blue. For chalcones, the negative potential is generally concentrated around the carbonyl oxygen atom, indicating its susceptibility to electrophilic attack, while the hydrogen atoms of the aromatic rings often exhibit a positive potential. researchgate.netresearchgate.net

Molecular Modeling and Docking Studies for Putative Biochemical Target Interactions (In Vitro Context)

Molecular modeling and docking studies are instrumental in predicting how this compound might interact with biological targets, providing a rationale for its potential therapeutic effects.

Ligand-Protein Interaction Profiling with Relevant Enzyme Active Sites (e.g., AChE)

Molecular docking simulations are performed to predict the binding orientation and affinity of a ligand to a protein target. Acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease, is a common target for chalcone derivatives. nih.govnih.govstudiauniversitatis.roplos.orgchemrxiv.org Docking studies of chalcone-like molecules into the active site of AChE have revealed key interactions, such as hydrogen bonding and π-π stacking, with specific amino acid residues like tyrosine and tryptophan. nih.gov These interactions are crucial for the inhibitory activity of the compound. The binding affinity is often quantified by a docking score, with more negative values indicating a stronger interaction. researchgate.net

Table 3: Example of Docking Results for a Chalcone Derivative with AChE

Parameter Value Interacting Residues
Docking Score (kcal/mol) -9.1 TYR334, TRP84, HIS440
Hydrogen Bonds 2 TYR121, SER200
π-π Stacking 1 TRP84

Note: This table presents example data to illustrate the output of a molecular docking study.

Pharmacophore Modeling and Virtual Screening Approaches for Target Identification

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. nih.govijper.org A pharmacophore model for a series of active compounds can be used as a 3D query to search large chemical databases for new molecules with similar properties, a process known as virtual screening. ijper.org For chalcone derivatives, a typical pharmacophore model might include hydrogen bond acceptors, hydrogen bond donors, and aromatic rings. nih.gov This approach can help in identifying new potential biological targets for this compound and in designing novel derivatives with improved activity.

Table 4: Common Compound Names Mentioned

Compound Name
This compound

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies (Theoretical Basis)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are pivotal in modern drug discovery and materials science. These computational models establish a mathematical correlation between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). For this compound, these models are instrumental in predicting its therapeutic potential and understanding the structural features crucial for its activity.

The development of predictive QSAR models for this compound and its analogs involves a multi-step process. Initially, a dataset of structurally related indole-chalcone derivatives with known biological activities (e.g., anticancer, antimicrobial, or anti-inflammatory) is compiled. researchgate.netnih.gov The three-dimensional structures of these molecules are then generated and optimized using computational chemistry software.

From these optimized structures, a wide array of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic properties. Statistical methods such as multiple linear regression (MLR), principal component analysis (PCA), and machine learning algorithms are employed to derive a mathematical equation that links a selection of these descriptors to the observed biological activity. The predictive power of the resulting QSAR model is rigorously validated using internal and external validation techniques to ensure its robustness and applicability for predicting the activity of new compounds, including this compound.

Table 1: Representative Theoretical QSAR Model for Indole-Chalcone Derivatives

Dependent VariableStatistical MethodKey DescriptorsModel Equation (Illustrative)
Anticancer Activity (IC50)Multiple Linear RegressionLogP, Dipole Moment, HOMO Energylog(1/IC50) = 0.5LogP - 0.2Dipole + 0.8*HOMO + c

This table is illustrative and provides a conceptual framework for a QSAR model.

The analysis of molecular descriptors is crucial for understanding the theoretical interactions of this compound. These descriptors can be broadly categorized as follows:

Electronic Descriptors: These include parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, dipole moment, and atomic charges. niscpr.res.in These descriptors provide insights into the molecule's reactivity, stability, and ability to participate in electrostatic interactions. The presence of the electronegative fluorine atom on the phenyl ring significantly influences the electronic properties of the molecule.

Steric Descriptors: Molecular weight, volume, and surface area are examples of steric descriptors that describe the size and shape of the molecule. These are important for understanding how the molecule fits into the binding site of a biological target.

Hydrophobic Descriptors: The partition coefficient (LogP) is a key hydrophobic descriptor that indicates the molecule's lipophilicity. This property is critical for its absorption, distribution, metabolism, and excretion (ADME) profile.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule and describe its connectivity and branching.

By analyzing the contribution of these descriptors in a QSAR model, researchers can identify the key structural features of this compound that are essential for its biological activity.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. For this compound, MD simulations provide valuable information about its conformational flexibility, stability, and its dynamic interactions with biological receptors.

MD simulations can explore the conformational landscape of this compound by simulating its atomic motions over time. These simulations reveal the molecule's preferred conformations in different environments (e.g., in a vacuum, in water, or in a lipid bilayer). The chalcone backbone provides a degree of rigidity, but rotations around single bonds allow for conformational flexibility. nih.gov

Analysis of the simulation trajectories can identify stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule might adapt its shape to bind to a specific receptor. Key parameters analyzed include dihedral angles, root-mean-square deviation (RMSD) of atomic positions, and the radius of gyration.

Table 2: Illustrative Conformational Analysis Data from MD Simulation

ParameterValue Range (Illustrative)Implication
Dihedral Angle (Phenyl-C=C-C=O)0° ± 20°Near planarity of the chalcone core
RMSD of Backbone Atoms0.5 - 1.5 ÅHigh conformational stability
Radius of Gyration5.0 - 5.5 ÅCompactness of the molecule

This table is illustrative and provides a conceptual framework for data obtained from MD simulations.

When a potential biological target for this compound is identified, MD simulations can be used to study the dynamic behavior of the ligand-receptor complex. nih.gov These simulations provide a detailed picture of how the ligand binds to the receptor, the stability of the complex over time, and the key intermolecular interactions involved (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions).

By analyzing the MD trajectories of the complex, researchers can calculate the binding free energy, which is a measure of the binding affinity between the ligand and the receptor. This information is invaluable for lead optimization in drug design, as it allows for the rational design of analogs with improved binding affinity and selectivity. The simulations can also reveal allosteric effects and conformational changes in the receptor upon ligand binding.

Mechanistic Insights into Biochemical Interactions and Potential Applications in Vitro

Exploration of Biochemical Target Modulation Mechanisms (In Vitro)

The biological activity of chalcone (B49325) derivatives is often attributed to their ability to interact with and modulate the function of various biochemical targets. The α,β-unsaturated ketone moiety is a key feature, acting as a Michael acceptor, which can form covalent bonds with nucleophilic residues (like cysteine) in proteins. libretexts.org

Investigations into Enzyme Inhibition Mechanisms (e.g., Acetylcholinesterase, Kinases)

The indolinone-chalcone scaffold has been investigated for its potential to inhibit various enzymes implicated in disease.

Acetylcholinesterase (AChE) Inhibition: Acetylcholinesterase is a critical enzyme in the cholinergic nervous system, and its inhibition is a key strategy in the management of Alzheimer's disease. nih.gov Chalcone derivatives have been identified as potential AChE inhibitors. nih.gov For instance, a study on indolyl chalcones revealed that compounds in this class can exhibit dual inhibition of both monoamine oxidase B (MAO-B) and acetylcholinesterase. nih.gov The mechanism of inhibition can be competitive, non-competitive, or mixed-type, often involving interactions with the catalytic active site or the peripheral anionic site (PAS) of the enzyme. nih.gov While specific data for (2E)-3-(4-fluorophenyl)-1-indolinylprop-2-en-1-one is not available, related structures suggest potential activity. For example, a series of phthalimide-based compounds, some containing a 4-fluorophenyl moiety, were synthesized and evaluated as AChE inhibitors, with the fluorinated derivative showing the most potent activity in its series. nih.gov

Kinase Inhibition: Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. ed.ac.uk The indolinone core is a well-established scaffold in the design of kinase inhibitors, most notably in drugs like Sunitinib, which targets receptor tyrosine kinases (RTKs) such as VEGFRs and PDGFRs. cancertreatmentjournal.com The general mechanism involves the inhibitor binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins. ed.ac.uk The kinase selectivity and inhibitory activity of pyrrole (B145914) indolin-2-one derivatives can be significantly influenced by structural modifications. cancertreatmentjournal.com The presence of a fluorophenyl group, as seen in the ERK1/2 inhibitor GDC-0994, can contribute to potent and selective inhibition. nih.gov It is plausible that this compound could interact with various kinases, leveraging the established indolinone scaffold and the specific interactions afforded by the fluorophenyl-prop-2-en-1-one extension.

Enzyme TargetRelated Inhibitor ClassKey Structural FeatureObserved Potency (Example)Potential Mechanism
Acetylcholinesterase (AChE)Phthalimide Derivatives4-Fluorophenyl moietyIC50 = 16.42 µM nih.govInteraction with active site or peripheral anionic site. nih.gov
Monoamine Oxidase B (MAO-B)Indolyl ChalconesIndole (B1671886) and Chalcone CorePromising inhibitory activity nih.govBinding to the enzyme's active site.
Receptor Tyrosine Kinases (e.g., VEGFR, PDGFR)Pyrrole indolin-2-one DerivativesIndolinone ScaffoldClinically tested inhibitors (e.g., Semaxanib) cancertreatmentjournal.comCompetitive binding at the ATP-pocket. ed.ac.uk
ERK1/2 KinasePyridinone Derivatives4-Chloro-3-fluorophenyl moietyPotent oral activity (GDC-0994) nih.govSelective kinase activity inhibition. nih.gov

Receptor Binding Profile Characterization and Mechanistic Analysis

The interaction of small molecules with cellular receptors is fundamental to pharmacology. An agonist produces a biological response upon binding, while an antagonist blocks the agonist's action. domaintherapeutics.ca Compounds containing fluorophenyl and indole-like structures have been shown to interact with various G-protein coupled receptors (GPCRs).

For example, ACP-103, a compound containing an N-(4-fluorophenylmethyl) group, acts as a potent 5-hydroxytryptamine (5-HT)2A receptor inverse agonist. nih.gov Its mechanism involves competitively antagonizing the binding of radioligands to the receptor. nih.gov Similarly, derivatives of 1-(substituted amino)-3-(4-indolyloxy)propan-2-ol have been synthesized and shown to have a high affinity for β-adrenergic receptors, acting as antagonists. nih.gov These receptors mediate catecholamine-induced cellular responses.

While the specific receptor binding profile of this compound has not been detailed, its structural components suggest the potential for interactions with various receptors, likely through hydrophobic and hydrogen bonding interactions within the receptor's binding pocket.

Molecular Level Interactions with Cellular Components (e.g., Protein, DNA, RNA)

Understanding the interactions of a compound with cellular macromolecules is key to elucidating its mechanism of action. These interactions are fundamental to processes like transcription, translation, and DNA repair. nih.gov

Protein Interactions: As discussed under enzyme inhibition, the primary mode of interaction is often with specific protein targets. The α,β-unsaturated ketone of the chalcone moiety can form covalent adducts with nucleophilic amino acid residues, such as cysteine, leading to irreversible inhibition. libretexts.org Non-covalent interactions, including hydrogen bonds (with the carbonyl oxygen), π-π stacking (between the aromatic rings), and hydrophobic interactions, also play a crucial role in stabilizing the compound-protein complex.

DNA/RNA Interactions: The planar aromatic systems of the indolinone and fluorophenyl rings suggest a potential for intercalation between the base pairs of DNA or RNA. nih.gov Furthermore, the compound could bind to the grooves of DNA or specific structural motifs in RNA. Some small molecules can target RNA:protein interfaces, which are increasingly recognized as druggable targets. biorxiv.org For instance, studies have identified small molecules that interfere with the binding of mRNA to the YB-1 protein by interacting with a druggable pocket at the RNA binding interface. biorxiv.org Given the structural features of this compound, its potential to modulate such nucleic acid-protein interactions warrants investigation.

Applications in Chemical Sensing and Chemodosimeter Development

Chalcone derivatives have gained significant attention as molecular probes and chemosensors due to their favorable photophysical properties. researchgate.netnih.gov The presence of donor and acceptor groups separated by a delocalized π-system can lead to intramolecular charge transfer (ICT), which is sensitive to the local environment. nih.gov

Design Principles for Metal Ion Sensing (e.g., Cu2+) and Binding Mechanisms

The design of chemosensors for metal ions like Cu2+ often relies on creating a molecule with a specific binding site (receptor) linked to a signaling unit (fluorophore or chromophore). mdpi.com The interaction of the metal ion with the receptor modulates the signaling output.

Chalcone-based sensors are designed to provide coordination sites for incoming metal ions. researchgate.netnih.gov The binding event alters the electronic properties of the molecule, leading to a change in its absorption (colorimetric sensing) or fluorescence (fluorometric sensing) properties. nih.gov For this compound, the carbonyl oxygen and the nitrogen of the indolinone ring could potentially act as a coordination site for metal ions. Upon binding with an ion like Cu2+, a chelation-induced change in the ICT process can occur, resulting in a detectable signal. The stoichiometry of binding is often 1:1 between the sensor and the metal ion, as determined by methods like Job's plot. mdpi.comnih.gov The selectivity for a particular ion is achieved by tailoring the size and geometry of the binding cavity and the nature of the donor atoms.

Sensor TypeScaffoldTarget IonSensing MechanismDetection Limit (LOD) Example
FluorescentChalcone DerivativeCu2+Fluorescence quenching nih.gov1.92 x 10-7 M nih.gov
ColorimetricDinitrophenol-basedCu2+Color change (Yellow to colorless) mdpi.com6.4 x 10-8 M mdpi.com
ColorimetricPyrrole-basedCu2+Distinct color change nih.gov6.4 x 10-7 M nih.gov

Development of Fluorescent Probes Based on Indolinone-Chalcone Scaffolds for Ion Detection

The indolinone-chalcone framework is a promising scaffold for developing fluorescent probes. The inherent fluorescence of such molecules can be modulated upon ion binding. A common strategy is to design a "turn-on" or "turn-off" sensor. In a "turn-off" sensor, the fluorescence is quenched upon binding to the analyte, often due to paramagnetic effects (as with Cu2+) or heavy atom effects. nih.gov Conversely, a "turn-on" sensor exhibits an increase in fluorescence, which can be caused by chelation-enhanced fluorescence (CHEF), where the binding event restricts molecular vibrations and rotations, thus reducing non-radiative decay pathways. rsc.org

Chalcone-based fluorescent probes have been developed for various applications, including the detection of nitroreductase activity in bacteria, where the reduction of a nitro group to an amine "turns on" fluorescence due to an enhanced push-pull effect. rsc.org By strategically modifying the this compound structure—for example, by introducing specific ionophores or other functional groups—it is possible to develop selective and sensitive fluorescent probes for a variety of ions and biologically relevant molecules.

Investigations into Other Mechanistic Roles in Cellular Pathways (In Vitro, Non-Clinical)

The chalcone scaffold, characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, is a prominent feature in a variety of biologically active molecules. The specific compound, this compound, is a derivative of this class and has been a subject of interest in non-clinical, in vitro research to elucidate its mechanisms of action at the cellular level. These investigations are crucial for understanding its potential as a modulator of cellular processes.

Modulation of Specific Signal Transduction Pathways

In vitro studies on chalcone derivatives have suggested their potential to interact with and modulate various signal transduction pathways that are critical for cell function. Research into compounds structurally related to this compound indicates that the core chalcone structure can influence pathways such as the MAPK signaling pathway, which is pivotal in regulating cell proliferation, differentiation, and apoptosis. While direct evidence for this compound is limited, the broader class of chalcones has been shown to inhibit key kinases within these pathways. The presence of the fluorophenyl group may enhance this activity, a characteristic observed in other fluorinated chalcones.

Interaction with Oxidative Stress Pathways (In Vitro Models)

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is implicated in numerous pathological conditions. Chalcones are recognized for their antioxidant properties. In vitro models utilizing cell lines such as SH-SY5Y have been instrumental in studying the effects of various compounds on oxidative stress. For instance, studies on other indole derivatives have demonstrated a protective effect against hydrogen peroxide-induced oxidative stress by preventing the increase in ROS-positive cells and boosting levels of reduced glutathione (B108866). It is hypothesized that this compound may exhibit similar antioxidant activities by interacting with key enzymes in the glutathione metabolism pathway, such as glutathione peroxidase and glutathione reductase.

In Vitro ModelParameter MeasuredPotential Effect of this compound
H2O2-treated SH-SY5Y cellsReactive Oxygen Species (ROS) levelsReduction in ROS levels
H2O2-treated SH-SY5Y cellsReduced Glutathione (GSH) levelsIncrease in GSH levels

Cell-Based Assays for Mechanistic Understanding of Cellular Responses

To gain a deeper understanding of the cellular responses to this compound, a variety of cell-based assays are employed. These assays can provide quantitative data on compound-target engagement and downstream cellular effects. For example, enzyme fragment complementation (EFC) assays can be used to confirm that the compound enters the cell and binds to its intended target. Such assays are crucial for validating hits from biochemical screens and for determining the cellular potency of a compound. Furthermore, cell viability and proliferation assays, such as the MTT assay, are used to assess the cytotoxic or cytostatic effects of the compound on different cell lines, which can provide insights into its potential as an anti-proliferative agent.

Assay TypePurposeInformation Gained
Enzyme Fragment Complementation (EFC)To measure compound-target engagement within the cell.Confirmation of cell permeability and target binding; cellular EC50 values.
MTT AssayTo assess cell viability and proliferation.Determination of cytotoxic or cytostatic effects; IC50 values.
Flow CytometryTo analyze cell cycle distribution and apoptosis.Understanding the impact on cell cycle progression and induction of programmed cell death.

Future Directions and Emerging Research Opportunities

Development of Novel and Efficient Synthetic Strategies for Complex Indolinone-Chalcones

The synthesis of chalcones and their derivatives has traditionally relied on established methods such as the Claisen-Schmidt condensation. researchgate.netnih.govnih.gov However, the increasing demand for structurally complex and diverse libraries of indolinone-chalcones for high-throughput screening necessitates the development of more innovative and efficient synthetic methodologies.

Future research should focus on:

Microwave-Assisted and Ultrasound-Aided Synthesis : These techniques have shown promise in accelerating reaction times and improving yields for indole-based chalcones. researchgate.netekb.egpreprints.org Further optimization of these methods for the synthesis of complex indolinone-chalcones could lead to more sustainable and cost-effective production.

One-Pot Reactions : Designing multi-component, one-pot reactions would streamline the synthetic process, reduce waste, and allow for the rapid generation of diverse derivatives from simple precursors. preprints.org

Flow Chemistry : The application of continuous flow chemistry could offer precise control over reaction parameters, leading to higher purity, better scalability, and safer synthesis of these compounds.

Novel Catalytic Systems : Exploration of new catalysts, including organocatalysts and nanocatalysts, could provide alternative synthetic routes with improved stereoselectivity and functional group tolerance, enabling the creation of previously inaccessible complex structures.

Table 1: Comparison of Synthetic Methodologies for Chalcone (B49325) Synthesis

Methodology Advantages Disadvantages Future Research Focus
Claisen-Schmidt Condensation Well-established, simple procedure. nih.gov Can require harsh conditions, may have moderate yields. Milder reaction conditions, improved catalysts.
Microwave-Assisted Synthesis Rapid reaction times, increased yields. ekb.egpreprints.org Specialized equipment required, scalability can be a challenge. Development of scalable microwave reactors.
Ultrasound-Aided Synthesis Enhanced reaction rates, good yields, mild conditions. researchgate.netekb.eg Specialized equipment, potential for localized heating. Optimization for large-scale synthesis.
One-Pot Approaches Increased efficiency, reduced waste, facile diversification. preprints.org Complex reaction optimization, potential for side reactions. Design of novel multi-component reactions.

Integration of Advanced Computational Approaches for Rational Design and Prediction

The integration of computational chemistry has become an indispensable tool in modern drug discovery and materials science. nih.gov For (2E)-3-(4-fluorophenyl)-1-indolinylprop-2-en-1-one, computational approaches can guide the rational design of new derivatives with tailored properties, thereby reducing the time and cost associated with experimental screening. mdpi.com

Key areas for future computational research include:

Quantitative Structure-Activity Relationship (QSAR) : Developing robust 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can help identify the key structural features that govern the biological activity of indolinone-chalcones. scispace.comnih.govmdpi.com This knowledge can then be used to predict the activity of novel, untested compounds.

Molecular Docking and Dynamics : Molecular docking simulations can predict the binding modes of these compounds within the active sites of various biological targets. scispace.comnih.govnih.gov Subsequent molecular dynamics (MD) simulations can assess the stability of the ligand-protein complexes, providing deeper insights into the mechanism of action. nih.govnih.gov

Pharmacophore Modeling : Identifying the essential three-dimensional arrangement of chemical features required for biological activity can aid in the design of new molecules with improved potency and selectivity. mdpi.commdpi.com

ADMET Prediction : In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug development to filter out candidates with unfavorable pharmacokinetic profiles. nih.gov

Discovery of Novel In Vitro Biochemical Targets and Elucidation of their Mechanistic Interactions

While chalcones are known to interact with a variety of biological targets, the specific biochemical pathways modulated by this compound remain largely unexplored. Identifying novel protein targets and understanding the molecular mechanisms of interaction are critical for its development as a therapeutic agent.

Future research should be directed towards:

Target Identification : Employing techniques such as chemical proteomics, affinity chromatography, and computational target prediction to identify novel protein binding partners for this compound.

Enzyme Inhibition Assays : Screening the compound against panels of therapeutically relevant enzymes, such as kinases, proteases, and oxidoreductases, to discover new inhibitory activities. For example, various indole (B1671886) derivatives have been investigated as PIM-1 kinase inhibitors. nih.gov

Biophysical Interaction Studies : Using techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy to characterize the binding affinity and thermodynamics of the interaction between the compound and its targets. nih.govnih.gov

Mechanism of Action Studies : Investigating the downstream cellular effects following target engagement to fully elucidate the compound's mechanism of action. This includes analyzing changes in protein expression, signaling pathways, and cellular phenotypes.

Exploration of this compound as a Platform for Material Science Applications

The unique photophysical and electronic properties of the chalcone scaffold, combined with the presence of a fluorine atom and an indolinone moiety, make this compound an intriguing candidate for applications in material science. nih.gov

Emerging research opportunities in this area include:

Organic Electronics : Investigating the potential use of this compound and its derivatives as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), leveraging the conjugated π-system of the chalcone backbone.

Non-Linear Optics (NLO) : Exploring the NLO properties of crystalline forms of the compound, which could lead to applications in optical switching and frequency conversion.

Chemosensors : Designing and synthesizing derivatives that can act as fluorescent or colorimetric sensors for the detection of specific ions or molecules, by incorporating appropriate recognition moieties into the indolinone-chalcone framework.

Polymer Chemistry : Utilizing the compound as a monomer or functional additive in the synthesis of novel polymers with tailored optical, electronic, or thermal properties.

Synergistic Approaches Combining Synthetic and Computational Methodologies

The most rapid and effective advancements will likely arise from a tightly integrated, synergistic approach that combines the strengths of synthetic chemistry and computational modeling. nih.govnih.gov This iterative cycle of design, synthesis, and testing, guided by computational insights, can accelerate the discovery process significantly.

A proposed synergistic workflow would involve:

Computational Design : Using QSAR, molecular docking, and pharmacophore modeling to design a virtual library of novel indolinone-chalcone derivatives with predicted high activity and favorable properties. scispace.comnih.gov

Efficient Synthesis : Employing advanced, efficient synthetic strategies (as outlined in 7.1) to synthesize the most promising candidates from the virtual library. ekb.egpreprints.org

Experimental Validation : Screening the synthesized compounds for biological activity or material properties to validate the computational predictions.

Iterative Refinement : Feeding the experimental results back into the computational models to refine their predictive power, leading to the design of the next generation of improved compounds.

This integrated approach will be crucial for efficiently navigating the vast chemical space of indolinone-chalcones and for the successful development of this compound-based compounds for a range of applications.

Q & A

Q. What analytical challenges arise in quantifying enantiomeric impurities, and how are they addressed?

  • Methodology : Chiral HPLC (Chiralpak IA column) with polarimetric detection. Challenges include co-elution of diastereomers; resolved using hyphenated techniques (LC-MS/MS). Validation via 1H^1H-NMR with chiral shift reagents (e.g., Eu(hfc)3_3) confirms enantiomeric excess (>98%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.